2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- is a heterocyclic organic compound that features a furanone ring fused with a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- typically involves the reaction of a furanone derivative with a thienylmethyl precursor under specific conditions. One common method includes the use of acid catalysts to facilitate the condensation reaction between the furanone and thienylmethyl groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated lactones.
Substitution: Formation of substituted thienylmethyl derivatives.
Scientific Research Applications
2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2(5H)-Furanone, 5-(methylthio)-: Similar structure but with a methylthio group instead of a hydroxy-2-thienylmethyl group.
2(5H)-Furanone, 5-(hydroxyphenylmethyl)-: Features a hydroxyphenylmethyl group instead of a hydroxy-2-thienylmethyl group.
Uniqueness: 2(5H)-Furanone, 5-(hydroxy-2-thienylmethyl)- is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
81112-85-8 |
---|---|
Molecular Formula |
C9H8O3S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-[hydroxy(thiophen-2-yl)methyl]-2H-furan-5-one |
InChI |
InChI=1S/C9H8O3S/c10-8-4-3-6(12-8)9(11)7-2-1-5-13-7/h1-6,9,11H |
InChI Key |
KAXAATGBUHWJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(C2C=CC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.